2-Benzylcyclohexylamine
Overview
Description
2-Benzylcyclohexylamine is an organic compound . It is a derivative of cyclohexylamine, which is a colorless liquid and has a fishy odor . Cyclohexylamine is a weak base and is miscible with water .
Synthesis Analysis
The hydrogenolysis of N-Benzylcyclohexylamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts having Pd contents between 0.5 and 10% . Three different silica supports were used, two of them having pore diameters of 60A and 40A and one an amorphous material .Molecular Structure Analysis
The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis
In the hydrogenolysis of NBCA over the Pd/SiO2 (60A) series of catalysts, there was a slight increase in the reaction rate on going from the 10% Pd to the 2% Pd catalysts . This was followed by significant rate increases using the 1% Pd, 0.75% Pd, and 0.5% Pd catalysts .Physical And Chemical Properties Analysis
Cyclohexylamine, from which 2-Benzylcyclohexylamine is derived, is a clear to yellowish liquid with a strong, fishy, amine odor . It has a density of 0.8647 g/cm3, a melting point of -17.7 °C, and a boiling point of 134.5 °C . It is miscible with water and very soluble in ethanol, oil, ethers, acetone, esters, alcohol, and ketones .Scientific Research Applications
Application 1: Hydrogenolysis
- Specific Scientific Field : Catalysis and Organic Synthesis .
- Summary of the Application : 2-Benzylcyclohexylamine, also referred to as N-Benzylcyclohexylamine (NBCA), is used in the process of hydrogenolysis. Hydrogenolysis is the breaking of a chemical bond by the addition of hydrogen . This process plays a significant role in several areas of chemistry, including petroleum refining and organic synthesis .
- Methods of Application or Experimental Procedures : The hydrogenolysis of NBCA was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts having Pd contents between 0.5 and 10%. Three different silica supports were used, two of them having pore diameters of 60A and 40A and one an amorphous material .
- Results or Outcomes : In the hydrogenolysis of NBCA over the Pd/SiO2 (60A) series of catalysts, there was a slight increase in the reaction rate on going from the 10% Pd to the 2% Pd catalysts. This was followed by significant rate increases using the 1% Pd, 0.75% Pd, and 0.5% Pd catalysts. It is proposed that this unexpectedly large rate increase observed using the catalysts having the smallest Pd particles was the result of a true 'nano effect’ .
Application 2: Production of Sulfenamide-Based Reagents
- Specific Scientific Field : Rubber Industry .
- Summary of the Application : 2-Benzylcyclohexylamine is used as a precursor to sulfenamide-based reagents . These reagents are used as accelerators for vulcanization, a process by which rubber is hardened .
- Methods of Application or Experimental Procedures : The exact methods and procedures can vary, but typically involve the reaction of 2-Benzylcyclohexylamine with sulfur-bearing compounds to produce the desired sulfenamide-based reagents .
- Results or Outcomes : The outcome of this application is the production of sulfenamide-based reagents that can accelerate the vulcanization process, improving the efficiency and quality of rubber production .
Application 3: Pharmaceutical Synthesis
- Specific Scientific Field : Pharmaceutical Industry .
- Summary of the Application : 2-Benzylcyclohexylamine is used as a building block in the synthesis of various pharmaceuticals . These can include mucolytics, analgesics, and bronchodilators .
- Results or Outcomes : The outcome of this application is the production of various pharmaceuticals that can be used in the treatment of a range of medical conditions .
Application 4: Production of Cyclamate
- Specific Scientific Field : Food Industry .
- Summary of the Application : 2-Benzylcyclohexylamine is used as a precursor to cyclamate . Cyclamate is a popular artificial sweetener used in the food industry .
- Methods of Application or Experimental Procedures : The exact methods and procedures can vary, but typically involve the reaction of 2-Benzylcyclohexylamine with other compounds to produce cyclamate .
- Results or Outcomes : The outcome of this application is the production of cyclamate, which is used as an artificial sweetener in various food products .
Application 5: Chemoselective Reduction of Secondary Lactams
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 2-Benzylcyclohexylamine can be used in the chemoselective reduction of secondary lactams . This process is important in the synthesis of various organic compounds .
- Methods of Application or Experimental Procedures : The exact methods and procedures can vary, but typically involve the reaction of 2-Benzylcyclohexylamine with secondary lactams under controlled conditions .
- Results or Outcomes : The outcome of this application is the production of various organic compounds through the chemoselective reduction of secondary lactams .
Safety And Hazards
Future Directions
The hydrogenolysis of N-Benzylcyclohexylamine has been studied extensively, and future research may focus on optimizing the reaction conditions and exploring new applications . The nano effect observed in the hydrogenolysis of NBCA over the Pd/SiO2 catalysts suggests potential future directions for research in this area .
properties
IUPAC Name |
2-benzylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPIHDSNQOMRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993249 | |
Record name | 2-Benzylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylcyclohexylamine | |
CAS RN |
72436-51-2 | |
Record name | 2-(Phenylmethyl)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72436-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzylcyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072436512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzylcyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80993249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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